![molecular formula C21H24N6O2S2 B3012384 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-18-0](/img/structure/B3012384.png)

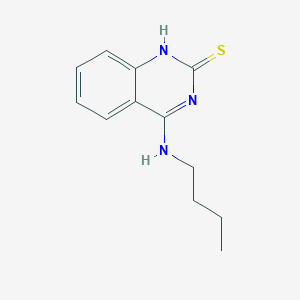

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

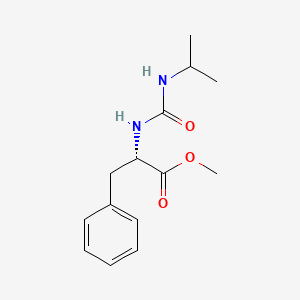

The compound “7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a chemical compound with the molecular formula C22H25N7O3S2 and a molecular weight of 499.61 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the 1H NMR spectrum shows signals for -CONH, C-H triazole, ArH, -NCH2, -SCH2, and -CH3 groups .Physical And Chemical Properties Analysis

The compound appears as a white solid with a melting point of 152–156 °C . The FTIR spectrum shows peaks corresponding to N–H str., C–H str., C=O sym. str., and C=C str .Applications De Recherche Scientifique

Anti-Inflammatory Properties

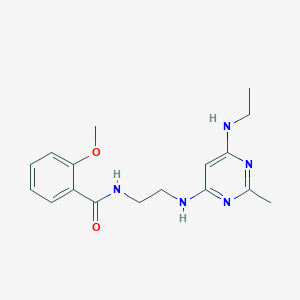

The compound has been used in the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives, which have shown promising anti-inflammatory properties .

Antidepressant Effects

Benzo[d]thiazol derivatives, including this compound, have been synthesized and investigated for their potential antidepressant effects . In a forced swimming test, some of these derivatives showed significant antidepressant effects .

Anticonvulsant Effects

In addition to antidepressant effects, these benzo[d]thiazol derivatives have also shown potential anticonvulsant effects . In the maximal electroshock seizure test, some of these derivatives showed significant anticonvulsant effects .

Inhibition of Cell Proliferation

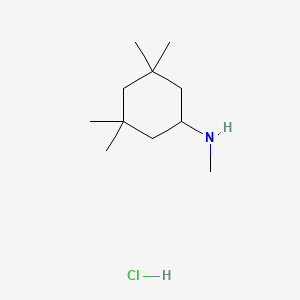

The compound has been indicated to inhibit the proliferation of HepG2 cells (a human liver cancer cell line) via inducing apoptosis .

Protein Tyrosine Phosphatase 1B Inhibitors

The compound has been used in the design and synthesis of some acetamidobenzoic acid derivatives, which have shown potential as protein tyrosine phosphatase 1B inhibitors . These inhibitors have therapeutic potential for Type II diabetes .

Anti-Hyperglycemic Efficacy

One of the synthesized acetamidobenzoic acid derivatives, which used this compound, displayed good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .

Orientations Futures

Future research could focus on further exploring the potential applications of this compound, such as its anti-inflammatory properties and its potential as a quorum sensing inhibitor . Additionally, more studies could be conducted to understand its mechanism of action and to evaluate its safety and hazards .

Mécanisme D'action

Target of Action

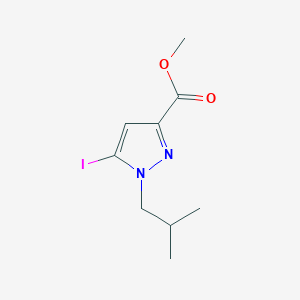

Similar compounds have shown significant interactions withcyclin-dependent kinase-8 , which plays a crucial role in cell cycle regulation and is often implicated in cancer .

Mode of Action

Based on the structure and activity of related compounds, it is plausible that it may interact with its target proteins, possibly cyclin-dependent kinases, to modulate their activity . This interaction could lead to changes in the cell cycle, potentially inhibiting the growth of cancer cells .

Biochemical Pathways

Given its potential interaction with cyclin-dependent kinases, it may influence pathways related tocell cycle regulation and cell proliferation .

Pharmacokinetics

Computational studies on related compounds have predicted favorable adme properties .

Result of Action

Similar compounds have demonstrated potent cytotoxic activity against certain cancer cell lines, suggesting that this compound may also have anticancer properties .

Propriétés

IUPAC Name |

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2S2/c1-13-6-5-9-26(12-13)19-23-17-16(18(28)24-20(29)25(17)2)27(19)10-11-30-21-22-14-7-3-4-8-15(14)31-21/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYJBEPSKWALCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5S4)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3012302.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)

![8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3012307.png)

![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B3012311.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B3012312.png)

![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3012319.png)